molecular formula C12H14 B14711706 2,6-Dimethyl-1,2-dihydronaphthalene CAS No. 21564-85-2

2,6-Dimethyl-1,2-dihydronaphthalene

Cat. No.: B14711706
CAS No.: 21564-85-2
M. Wt: 158.24 g/mol
InChI Key: YISFDKDYJGOLIM-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes These compounds are characterized by a partially hydrogenated naphthalene ring system, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the Diels-Alder reaction between isoprene and 3-cyclohexene formaldehyde under the influence of a Lewis acid catalyst at temperatures ranging from 200 to 350°C . The intermediate product undergoes dehydrogenation and hydrodeoxygenation reactions at 300-450°C to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of biomass-derived isoprene and 3-cyclohexene formaldehyde as starting materials is advantageous due to their renewable nature . The process involves optimized reaction conditions to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism by which 2,6-Dimethyl-1,2-dihydronaphthalene exerts its effects depends on its specific application:

Comparison with Similar Compounds

Uniqueness: this compound’s unique structure, with its partially hydrogenated naphthalene ring and methyl substitutions, provides distinct chemical properties and reactivity. This makes it valuable for specific applications in polymer synthesis, biological imaging, and enzyme inhibition .

Properties

IUPAC Name

2,6-dimethyl-1,2-dihydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-7,10H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISFDKDYJGOLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C1)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732977
Record name 2,6-Dimethyl-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21564-85-2
Record name 2,6-Dimethyl-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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